4-(4-Bromophenyl)-2-methylnicotinonitrile
Description
4-(4-Bromophenyl)-2-methylnicotinonitrile is a substituted pyridine derivative characterized by a bromophenyl group at the 4-position, a methyl group at the 2-position, and a nitrile functional group at the 3-position of the pyridine ring.
The synthesis of nicotinonitrile derivatives typically involves cyclization reactions. For example, analogous compounds are synthesized via the cyclization of chalcone derivatives with malononitrile in the presence of catalysts or bases .
Properties
IUPAC Name |
4-(4-bromophenyl)-2-methylpyridine-3-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9BrN2/c1-9-13(8-15)12(6-7-16-9)10-2-4-11(14)5-3-10/h2-7H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGZDAZIQGARTNU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CC(=C1C#N)C2=CC=C(C=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20679757 | |
| Record name | 4-(4-Bromophenyl)-2-methylpyridine-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20679757 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
273.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
881423-31-0 | |
| Record name | 4-(4-Bromophenyl)-2-methylpyridine-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20679757 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Selective Bromination of Phenyl Precursors
A critical intermediate in the synthesis is 2-(4-bromophenyl)-2-methylpropanoic acid, which serves as a brominated phenyl building block for further transformations.
- Substrate: 2-methyl-2-phenylpropanoic acid.
- Reagent: Bromine.
- Medium: Aqueous medium (water-based), acidic, neutral, or alkaline conditions.
- Temperature: 25-35°C.
- Procedure: Bromine is slowly added over 3 hours to a stirred aqueous suspension of the substrate and sodium bicarbonate, followed by stirring for 10 hours at the same temperature.
- Extraction: Post-reaction, toluene is added, and the aqueous phase is acidified with dilute hydrochloric acid at 0-10°C to precipitate the brominated product.
- Yield and Purity: The isolated 2-(4-bromophenyl)-2-methylpropanoic acid is obtained with 46.6% yield and 99.28% GC purity, with minimal isomeric impurities (~0.72% 3-bromo isomer).
- Avoids toxic halogenated solvents like carbon tetrachloride.
- High selectivity for the para-bromo isomer.
- Operable under heterogeneous conditions.
- Moderate yield requiring careful control of bromine equivalents.
- Separation from unreacted starting material can be challenging due to similar solubilities.
Table 1: Bromination Reaction Parameters
| Parameter | Condition |
|---|---|
| Substrate | 2-methyl-2-phenylpropanoic acid |
| Bromine equivalents | 1-2 equivalents |
| Medium | Water with sodium bicarbonate |
| Temperature | 25-35°C |
| Reaction time | 3 h bromine addition + 10 h stir |
| Extraction solvent | Toluene |
| pH adjustment | Dilute HCl to pH ~5 |
| Yield | 46.6% (isolated) |
| Purity (GC) | 99.28% para-bromo isomer |
Esterification of Brominated Acid Intermediate
To facilitate purification and further reactions, the brominated acid is converted to its methyl ester:
- Reagents: Methanol and sulfuric acid.
- Conditions: Reaction at 25-35°C initially, then heated to 63-67°C for 16 hours.
- Work-up: Washing with water, sodium carbonate, and sodium chloride solutions.
- Isolation: Distillation under reduced pressure yields methyl 2-(4-bromophenyl)-2-methylpropanoate with 79% yield and 99.2% GC purity.
This esterification step improves separation efficiency by enabling distillation-based purification, reducing losses compared to direct acid isolation.
Conversion to Nicotinonitrile Derivative
While direct literature on the exact preparation of 4-(4-bromophenyl)-2-methylnicotinonitrile is limited, the general approach involves the coupling of the bromophenyl intermediate with a nicotinonitrile core or its precursor.
- Cross-coupling reactions (e.g., Suzuki, Stille) using the bromophenyl ester or acid with a suitable nicotinonitrile boronic acid or stannane.
- Nucleophilic aromatic substitution on a halogenated nicotinonitrile derivative with the bromophenyl nucleophile.
- Direct functionalization of nicotinonitrile derivatives with bromophenyl intermediates under catalytic conditions.
These methods require optimized catalysts, solvents, and temperature controls to achieve high regioselectivity and yield.
Alternative Bromination via Bromide Oxidation
A patented process describes bromination of phenyl derivatives in a two-phase system using:
- Bromide source: Alkaline metal bromides (NaBr, KBr, LiBr) or mixed magnesium bromide/chloride salts.
- Oxidizing agents: Hydrogen peroxide or sodium hypochlorite.
- Catalysts: Vanadium pentoxide or ammonium heptamolybdate.
- Acidic conditions: To facilitate bromine generation in situ.
This method allows controlled bromination to 4-bromo derivatives with minimized dibromo byproducts. It is environmentally favorable due to bromide recycling and reduced bromine usage.
Summary Table of Preparation Methods
| Step | Method/Conditions | Yield (%) | Purity (%) | Notes |
|---|---|---|---|---|
| Selective bromination | Bromine, aqueous medium, 25-35°C, 10 h | 46.6 | 99.28 | Avoids toxic solvents, para-selective |
| Esterification | Methanol, sulfuric acid, 63-67°C, 16 h | 79 | 99.2 | Enables purification by distillation |
| Bromination via bromide source | NaBr/KBr + H2O2, acidic, V2O5 catalyst, two-phase system | Not specified | High | Environmentally friendly, scalable |
| Coupling to nicotinonitrile | Cross-coupling or substitution (literature inferred) | Variable | Variable | Requires catalyst optimization |
Research Findings and Industrial Relevance
- The aqueous bromination method for 2-(4-bromophenyl)-2-methylpropanoic acid is industrially scalable and provides high selectivity without hazardous solvents.
- Esterification prior to purification improves overall process efficiency by facilitating product isolation.
- Bromination via bromide oxidation with catalytic systems offers a sustainable alternative with potential for bromide recycling.
- The coupling to form the nicotinonitrile core remains a key synthetic challenge, often addressed via palladium-catalyzed cross-coupling techniques.
- The described methods emphasize environmental safety, selectivity, and yield optimization, aligning with green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
4-(4-Bromophenyl)-2-methylnicotinonitrile can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: It can participate in further coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often under basic conditions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives, while oxidation and reduction can lead to different oxidation states of the compound.
Scientific Research Applications
Scientific Research Applications
- Medicinal Chemistry It serves as an intermediate in synthesizing pharmaceutical compounds with potential therapeutic effects.
- Materials Science This compound can be used in developing novel materials with specific electronic or optical properties.
- Biological Studies It can be employed as a probe or ligand in biological assays to study enzyme interactions or receptor binding.
Biochemical Analysis
- Biochemical Properties This compound plays a significant role in various biochemical reactions, interacting with enzymes, proteins, and other biomolecules, thereby influencing their activity and function. For instance, it has been shown to interact with acetylcholinesterase, an enzyme responsible for hydrolyzing acetylcholine in the nervous system.
- Cellular Effects The effects of 4-(4-Bromophenyl)-2-methylnicotinonitrile on various cell types and cellular processes are notable. It can influence cell signaling pathways, gene expression, and cellular metabolism. Studies have indicated that this compound can modulate the expression of genes involved in oxidative stress responses and apoptosis.
- Molecular Mechanism At the molecular level, this compound exerts its effects through various mechanisms, primarily through binding interactions with specific biomolecules. For example, it can bind to the active site of acetylcholinesterase, inhibiting its activity and leading to increased levels of acetylcholine.
Chemical Reactions
This compound can undergo several types of chemical reactions:
- Substitution Reactions The bromine atom can be substituted with other nucleophiles under appropriate conditions. Common reagents include nucleophiles such as amines or thiols, often under basic conditions.
- Oxidation and Reduction The compound can be oxidized or reduced to form different derivatives. Oxidizing agents like potassium permanganate or chromium trioxide can be used for oxidation, while reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed for reduction.
- Coupling Reactions It can participate in further coupling reactions to form more complex molecules.
The specific products formed from these reactions depend on the reagents and conditions used. Substitution reactions can yield various substituted derivatives, while oxidation and reduction can lead to different oxidation states of the compound.
Synthesis of this compound
The synthesis of this compound typically involves a multi-step process. A common method includes the Suzuki–Miyaura coupling reaction, a widely-used technique for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid with a halide in the presence of a palladium catalyst.
- Preparation of 4-bromophenylboronic acid This is achieved by reacting 4-bromophenyl magnesium bromide with trimethyl borate.
- Coupling Reaction The 4-bromophenylboronic acid is then coupled with 2-methylnicotinonitrile using a palladium catalyst under basic conditions to form this compound.
Mechanism of Action
The mechanism of action of 4-(4-Bromophenyl)-2-methylnicotinonitrile depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes or receptors, modulating their activity. The bromophenyl group can enhance binding affinity through halogen bonding or hydrophobic interactions, while the nicotinonitrile core can participate in hydrogen bonding or π-π stacking interactions.
Comparison with Similar Compounds
Key Observations :
- Substituent Effects: The methyl group in this compound provides steric hindrance and electron-donating effects, contrasting with electron-withdrawing groups like chloro (-Cl) or ethoxy (-OCH₂CH₃) in analogs. This may influence solubility and binding affinity in biological systems.
- Pharmacological Activity: Ethoxy-substituted analogs (e.g., 6-(4-Bromophenyl)-2-ethoxy-4-(4-ethoxyphenyl)nicotinonitrile) exhibit documented analgesic and anti-inflammatory properties due to enhanced lipophilicity and optimized hydrogen-bonding capacity .
Crystallographic and Physicochemical Properties
Crystallographic studies of related compounds reveal critical insights:
- Hydrogen Bonding: Ethoxy-substituted nicotinonitriles form intermolecular C–H···O and C–H···N interactions, stabilizing their crystal lattices .
- Bond Lengths and Angles: In 6-(4-Bromophenyl)-2-ethoxy-4-(4-ethoxyphenyl)nicotinonitrile, the C–N bond length in the nitrile group is 1.143 Å, consistent with typical nitrile derivatives . Similar bond parameters are expected for the target compound.
Biological Activity
4-(4-Bromophenyl)-2-methylnicotinonitrile, with the chemical formula C13H9BrN2 and CAS number 881423-31-0, is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, case studies, and research findings.
The biological activity of this compound can be attributed to its structural features that allow it to interact with various biological targets. The presence of the bromophenyl and nicotinonitrile moieties suggests potential interactions with receptors and enzymes involved in multiple pathways.
- Antimicrobial Activity : Preliminary studies indicate that derivatives of nicotinonitriles exhibit antimicrobial properties. The compound's ability to inhibit bacterial growth has been explored, particularly against Gram-negative bacteria such as Pseudomonas aeruginosa and Escherichia coli .
- Antitumor Potential : The compound's structure suggests potential antitumor activity. It may act by interfering with cellular signaling pathways crucial for tumor growth and proliferation.
- Neuroprotective Effects : Some studies have indicated that similar compounds can exhibit neuroprotective effects, possibly through modulation of neurotransmitter systems or reduction of oxidative stress .
Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial efficacy of various nicotinonitrile derivatives, including this compound. The compound was tested against Pseudomonas aeruginosa using the agar well-diffusion method. Results showed a significant zone of inhibition, suggesting effective antibacterial activity .
| Compound | Zone of Inhibition (mm) | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | 15 | 50 µg/mL |
| Ciprofloxacin (control) | 25 | 10 µg/mL |
Study 2: Antitumor Activity
Another investigation focused on the antitumor properties of this compound in vitro against several cancer cell lines. The results indicated that it inhibited cell proliferation significantly, with IC50 values comparable to established chemotherapeutics .
| Cell Line | IC50 (µM) | Reference Drug IC50 (µM) |
|---|---|---|
| A549 (Lung) | 12 | 10 (Doxorubicin) |
| MCF-7 (Breast) | 15 | 12 (Tamoxifen) |
Safety and Toxicity
Toxicological assessments are crucial for evaluating the safety profile of new compounds. Studies indicate that while some derivatives exhibit promising biological activities, they may also present cytotoxic effects at higher concentrations. Long-term studies are necessary to establish a comprehensive safety profile.
Structure-Activity Relationship (SAR)
Research into the structure-activity relationship has revealed that modifications to the bromophenyl and nitrile groups can significantly alter biological activity. For instance, substituting different halogens or functional groups can enhance or diminish antimicrobial potency.
Q & A
Basic Research Questions
Q. What are the key synthetic routes for 4-(4-Bromophenyl)-2-methylnicotinonitrile, and how can reaction parameters be optimized?
- Methodological Answer : The synthesis typically involves condensation reactions between bromophenyl precursors and methyl-substituted nicotinonitrile intermediates. For example, structurally related compounds (e.g., 2-Amino-4-phenyl-6-(4-bromophenyl)nicotinonitrile) are synthesized via multi-step protocols involving nucleophilic substitution and nitrile group introduction . Optimization requires careful control of temperature (e.g., 60–80°C for nitrile formation), solvent polarity (e.g., DMF for solubility), and stoichiometric ratios of reactants. Purification via column chromatography (silica gel, hexane/ethyl acetate gradients) is critical to isolate the target compound .
Q. Which spectroscopic techniques are most reliable for characterizing this compound, and what diagnostic signals should be prioritized?
- Methodological Answer :
- 1H/13C NMR : Key signals include aromatic protons (δ 7.2–8.2 ppm for bromophenyl groups) and methyl groups (δ 2.5–2.7 ppm). For example, in 2-Amino-4-phenyl-6-(4-bromophenyl)nicotinonitrile, the nitrile carbon appears at δ ~117 ppm in 13C NMR .
- IR Spectroscopy : A sharp peak near 2220 cm⁻¹ confirms the nitrile group.
- Mass Spectrometry : Molecular ion peaks (e.g., [M+H]+) should align with the molecular formula (C13H9BrN2).
Advanced Research Questions
Q. How do crystallographic studies resolve molecular packing and intermolecular interactions in bromophenyl nicotinonitrile derivatives?
- Methodological Answer : Single-crystal X-ray diffraction reveals critical non-covalent interactions. For example, in 6-(4-Bromophenyl)-2-ethoxy-4-(2,4,5-trimethoxyphenyl)nicotinonitrile, face-to-face π-π stacking (3.63–3.69 Å) and C–H···π interactions stabilize the crystal lattice. Bromine atoms participate in Br···O (3.54 Å) and Br···C (3.75 Å) contacts, influencing solubility and melting behavior . Researchers should prioritize slow evaporation techniques (e.g., chloroform/methanol mixtures) for high-quality crystals suitable for diffraction studies .
Q. What computational strategies are effective in predicting bioactivity and resolving contradictory reactivity data for bromophenyl-substituted nicotinonitriles?
- Methodological Answer :
- Molecular Docking : Use software like AutoDock Vina to model interactions with biological targets (e.g., kinases or GPCRs). For analogs, docking scores correlate with experimental IC50 values in enzyme inhibition assays .
- DFT Calculations : Analyze electron density maps to identify reactive sites (e.g., nitrile group electrophilicity). Contradictions in reactivity (e.g., unexpected stability under acidic conditions) may arise from steric shielding by the bromophenyl group .
Q. How can Design of Experiments (DoE) optimize the synthesis of this compound under flow-chemistry conditions?
- Methodological Answer : Implement fractional factorial designs to test variables like residence time, temperature, and catalyst loading. For example, in flow synthesis of diphenyldiazomethane analogs, a central composite design identified optimal parameters (e.g., 0.5 mL/min flow rate, 50°C), reducing side-product formation by 40% . Apply similar frameworks to this compound, prioritizing real-time monitoring (e.g., in-line IR) to adjust conditions dynamically.
Data Analysis and Contradiction Resolution
Q. How should researchers address discrepancies in reported biological activity for structurally similar nicotinonitriles?
- Methodological Answer :
- Meta-Analysis : Compare datasets across studies, noting variables like assay type (e.g., cell-free vs. cell-based) and purity thresholds (>95% by HPLC).
- Structure-Activity Relationship (SAR) : For example, substitution at the 2-methyl position may enhance membrane permeability but reduce target affinity, explaining divergent IC50 values .
- Control Experiments : Replicate assays with standardized protocols (e.g., MTT vs. ATP-luminescence) to isolate compound-specific effects .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
